![molecular formula C11H14BrCl2NO B1374565 3-[(2-Bromo-4-chlorophenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219971-77-3](/img/structure/B1374565.png)
3-[(2-Bromo-4-chlorophenoxy)methyl]pyrrolidine hydrochloride
Overview
Description
3-[(2-Bromo-4-chlorophenoxy)methyl]pyrrolidine hydrochloride is a chemical compound used in scientific research. Its unique structure allows for diverse applications, including drug discovery and development, as well as investigating biological processes. The formula for this compound is C₁₁H₁₄BrCl₂NO .
Scientific Research Applications
Regioselective and Stereoselective Syntheses
In the study by Zhao et al. (1993), reactions involving trans- and cis-3-bromo-1,2-epoxycyclohexanes and pyrrolidine were explored. This research highlights the synthetic processes leading to various diamino alcohols and triamines, showcasing the versatility of pyrrolidine derivatives in organic synthesis (Zhao et al., 1993).
Novel Bromo-substituted Derivatives
Sarbu et al. (2019) synthesized novel bromo-substituted derivatives using pyrrolidinium pyrrolidine-1-carbodithioate, indicating the potential of pyrrolidine derivatives in the development of new chemical entities (Sarbu et al., 2019).
Pyrrolidines in [3+2] Cycloaddition
Żmigrodzka et al. (2022) investigated the synthesis of pyrrolidines through [3+2] cycloaddition, highlighting the significance of pyrrolidine compounds in medicinal and industrial applications, such as in medicines, dyes, and agrochemicals (Żmigrodzka et al., 2022).
Multikilogram-Scale Synthesis
Ennis et al. (1999) described a multikilogram-scale synthesis involving 4-bromo-3-methylaniline and pyrrolidine derivatives, demonstrating the scalability of processes involving these compounds (Ennis et al., 1999).
Asymmetric Synthesis and Molecular Docking Study
Ayan et al. (2013) synthesized enantiomerically pure pyrrolidine derivatives, underlining their potential application as thrombin inhibitors through comprehensive molecular docking studies (Ayan et al., 2013).
Structure-Activity Studies on Nicotinic Acetylcholine Receptor Ligands
Lin et al. (1997) studied the structure-activity relationships of pyrrolidine derivatives as nicotinic acetylcholine receptor ligands, revealing their potential in cognitive enhancement (Lin et al., 1997).
Safety And Hazards
properties
IUPAC Name |
3-[(2-bromo-4-chlorophenoxy)methyl]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO.ClH/c12-10-5-9(13)1-2-11(10)15-7-8-3-4-14-6-8;/h1-2,5,8,14H,3-4,6-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXNQTYYKUDSHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=C(C=C(C=C2)Cl)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrCl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Bromo-4-chlorophenoxy)methyl]pyrrolidine hydrochloride | |
CAS RN |
1219971-77-3 | |
Record name | Pyrrolidine, 3-[(2-bromo-4-chlorophenoxy)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219971-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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